molecular formula C13H17N3 B2587672 3-(1-butyl-1H-imidazol-2-yl)aniline CAS No. 1179785-95-5

3-(1-butyl-1H-imidazol-2-yl)aniline

Cat. No.: B2587672
CAS No.: 1179785-95-5
M. Wt: 215.3
InChI Key: LRHJJGOYWNDWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-butyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a butyl group at the nitrogen atom and an aniline group at the 3-position. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Scientific Research Applications

3-(1-butyl-1H-imidazol-2-yl)aniline has diverse applications in scientific research:

Future Directions

Imidazole compounds have a broad range of chemical and biological properties and are key components to functional molecules used in a variety of everyday applications . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new drugs using imidazole compounds, including “3-(1-butyl-1H-imidazol-2-yl)aniline”, could be a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-butyl-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that include the condensation of aldehydes with amines and nitriles under controlled conditions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1-butyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Comparison with Similar Compounds

  • 2-(1-butyl-1H-imidazol-2-yl)aniline
  • 4-(1-butyl-1H-imidazol-2-yl)aniline
  • 3-(1-methyl-1H-imidazol-2-yl)aniline

Comparison: 3-(1-butyl-1H-imidazol-2-yl)aniline is unique due to the specific positioning of the butyl group and the aniline moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(1-butylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-3-8-16-9-7-15-13(16)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHJJGOYWNDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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